AZD-5991: A Deep Dive into Mcl-1 Binding Affinity and Selectivity
AZD-5991: A Deep Dive into Mcl-1 Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). A member of the B-cell lymphoma 2 (Bcl-2) family, Mcl-1 is a critical survival factor for many cancer cells, making it a compelling target for therapeutic intervention.[1][2] AZD-5991 is a rationally designed macrocyclic molecule that has demonstrated high affinity and selectivity for Mcl-1, inducing rapid apoptosis in cancer cells, particularly in hematological malignancies like multiple myeloma and acute myeloid leukemia.[1][2]
Core Data Presentation: Binding Affinity and Selectivity
The remarkable potency and selectivity of AZD-5991 for Mcl-1 over other Bcl-2 family members are central to its therapeutic potential. The following tables summarize the quantitative data from key biochemical and biophysical assays.
Table 1: AZD-5991 Binding Affinity for Mcl-1
| Parameter | Value | Assay Method | Reference |
| Ki | 0.13 nM | Cell-free assay | [3] |
| Ki | 200 pM | FRET | [4][5] |
| Kd | 170 pM | SPR | [5] |
| IC50 | <1 nM | FRET | [6] |
| IC50 | 0.72 nM | FRET | [4][5] |
| IC50 | <0.0031 µmol/L | Not Specified | [7] |
Table 2: AZD-5991 Selectivity Profile Against Bcl-2 Family Proteins
| Protein | IC50 (µM) | Ki (µM) | Selectivity (fold vs. Mcl-1 Ki of 0.2 nM) | Assay Method | Reference |
| Mcl-1 | 0.00072 | 0.0002 | 1 | FRET | [4][5] |
| Bcl-2 | 20 | 6.8 | >34,000 | FRET | [4][5] |
| Bcl-xL | 36 | 18 | >90,000 | FRET | [4][5] |
| Bcl-w | 49 | 25 | >125,000 | FRET | [4][5] |
| Bfl-1 | 24 | 12 | >60,000 | FRET | [4][5] |
Note: The selectivity fold is calculated based on the Ki value of 200 pM (0.0002 µM) for Mcl-1 as reported in Tron et al., 2018.[5]
AZD-5991 demonstrates a binding affinity for other Bcl-2 family members that is over 10,000-fold lower than for Mcl-1.[6] Specifically, it has been shown to have >5,000-fold and >8,000-fold selectivity over BCL-2 and BCL-xL, respectively.[7]
Signaling Pathway and Mechanism of Action
AZD-5991 functions as a BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1.[2][6] This action displaces pro-apoptotic proteins like Bak, which are normally sequestered by Mcl-1.[8] The release of Bak leads to its activation and subsequent oligomerization at the mitochondrial outer membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately leading to apoptosis.[2][3][8]
Caption: AZD-5991 inhibits Mcl-1, leading to Bak activation and apoptosis.
Experimental Protocols
The binding affinity and selectivity of AZD-5991 were primarily determined using Fluorescence Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR) assays.
Fluorescence Resonance Energy Transfer (FRET) Assay
This competitive binding assay measures the ability of AZD-5991 to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from the Bim protein).
Methodology:
-
Reagents and Materials:
-
Recombinant human Mcl-1 protein (e.g., GST-tagged).
-
Fluorescently labeled BH3 peptide (e.g., Cy5-labeled Bim BH3 peptide) as the FRET acceptor.
-
A fluorescently labeled antibody targeting the Mcl-1 tag (e.g., terbium-cryptate labeled anti-GST antibody) as the FRET donor.
-
AZD-5991 in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).
-
384-well low-volume black plates.
-
A microplate reader capable of time-resolved FRET measurements.
-
-
Procedure:
-
A solution containing Mcl-1 protein and the FRET donor antibody is prepared in the assay buffer.
-
The fluorescently labeled BH3 peptide is added to the solution.
-
A serial dilution of AZD-5991 is prepared.
-
The Mcl-1/donor/acceptor mixture is dispensed into the wells of the 384-well plate.
-
The serially diluted AZD-5991 is added to the respective wells.
-
The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
The FRET signal is measured using a plate reader. The donor is excited at its specific wavelength (e.g., 340 nm for terbium), and the emission is read at both the donor and acceptor wavelengths (e.g., 620 nm for terbium and 665 nm for Cy5).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the labeled peptide by AZD-5991.
-
The IC50 value is determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the kinetics (on-rate, kon, and off-rate, koff) and affinity (Kd) of the interaction between AZD-5991 and Mcl-1.
Methodology:
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant human Mcl-1 protein.
-
AZD-5991 in a suitable solvent (e.g., DMSO).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, and ethanolamine).
-
-
Procedure:
-
The Mcl-1 protein is immobilized on the surface of the sensor chip using standard amine coupling chemistry.
-
A reference flow cell is prepared similarly but without the Mcl-1 protein to subtract non-specific binding.
-
A series of concentrations of AZD-5991 in running buffer are prepared.
-
The different concentrations of AZD-5991 are injected sequentially over the sensor chip surface at a constant flow rate.
-
The binding of AZD-5991 to Mcl-1 is monitored in real-time as a change in the SPR signal (measured in response units, RU).
-
The association phase (kon) is measured during the injection of AZD-5991.
-
The dissociation phase (koff) is measured as the running buffer flows over the chip after the injection.
-
The sensor surface is regenerated between injections if necessary, using a low pH buffer.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Caption: Workflow for determining AZD-5991 binding affinity using FRET and SPR.
Conclusion
AZD-5991 is a highly potent and selective Mcl-1 inhibitor with sub-nanomolar binding affinity. Its mechanism of action, involving the direct inhibition of Mcl-1 and subsequent activation of the intrinsic apoptotic pathway, has been well-characterized. The quantitative data derived from FRET and SPR assays underscore its remarkable selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members, which is a critical attribute for a targeted cancer therapeutic. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of the binding characteristics of AZD-5991 and other Mcl-1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD5991 [openinnovation.astrazeneca.com]
- 7. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
